molecular formula C13H8Cl2N2O2 B11957548 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline

2,4-Dichloro-N-(3-nitrobenzylidene)-aniline

Cat. No.: B11957548
M. Wt: 295.12 g/mol
InChI Key: WFNBZABIBUABTQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3-nitrobenzylidene)-aniline is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of a benzylidene group attached to an aniline moiety, with two chlorine atoms at the 2 and 4 positions and a nitro group at the 3 position on the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline typically involves the condensation reaction between 2,4-dichloroaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(3-nitrobenzylidene)-aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dichloro-N-(3-aminobenzylidene)-aniline.

    Reduction: Formation of 2,4-dichloro-N-(3-nitrobenzyl)-aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-N-(3-nitrobenzylidene)-aniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

2,4-Dichloro-N-(3-nitrobenzylidene)-aniline can be compared with other similar compounds, such as:

    2,4-Dichloro-N-(4-nitrobenzylidene)-aniline: Similar structure but with the nitro group at the 4 position.

    2,4-Dichloro-N-(3-methylbenzylidene)-aniline: Similar structure but with a methyl group instead of a nitro group.

    2,4-Dichloro-N-(3-hydroxybenzylidene)-aniline: Similar structure but with a hydroxy group instead of a nitro group.

The uniqueness of this compound lies in the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C13H8Cl2N2O2/c14-10-4-5-13(12(15)7-10)16-8-9-2-1-3-11(6-9)17(18)19/h1-8H

InChI Key

WFNBZABIBUABTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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